molecular formula C18H25NO6 B6664016 2-[2-Ethoxy-4-[methyl(oxan-2-ylmethyl)carbamoyl]phenoxy]acetic acid

2-[2-Ethoxy-4-[methyl(oxan-2-ylmethyl)carbamoyl]phenoxy]acetic acid

Cat. No.: B6664016
M. Wt: 351.4 g/mol
InChI Key: BAIWAQOJCZNHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Ethoxy-4-[methyl(oxan-2-ylmethyl)carbamoyl]phenoxy]acetic acid is a complex organic compound with potential applications in various scientific fields. Its intricate structure includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Ethoxy-4-[methyl(oxan-2-ylmethyl)carbamoyl]phenoxy]acetic acid typically involves multi-step organic reactions. One common approach is to start with a phenol derivative, which undergoes a series of reactions including etherification, carbamoylation, and esterification. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to less oxidized forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further modified for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme-substrate interactions or as a probe to investigate cellular processes. Its structural complexity allows it to interact with various biological targets.

Medicine

In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound in drug discovery, particularly for diseases where its unique structure provides a therapeutic advantage.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism by which 2-[2-Ethoxy-4-[methyl(oxan-2-ylmethyl)carbamoyl]phenoxy]acetic acid exerts its effects depends on its specific application. For example, in a biological context, it may bind to specific receptors or enzymes, altering their activity. The molecular targets and pathways involved would be determined by the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Ethoxy-4-(methylcarbamoyl)phenoxy]acetic acid: : Similar structure but lacks the oxan-2-ylmethyl group.

  • 2-[2-Ethoxy-4-(ethoxycarbonyl)phenoxy]acetic acid: : Similar structure but with a different carbamoyl group.

Uniqueness

The presence of the oxan-2-ylmethyl group in 2-[2-Ethoxy-4-[methyl(oxan-2-ylmethyl)carbamoyl]phenoxy]acetic acid makes it unique compared to similar compounds. This group can influence the compound's reactivity and biological activity, providing distinct advantages in certain applications.

Properties

IUPAC Name

2-[2-ethoxy-4-[methyl(oxan-2-ylmethyl)carbamoyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-3-23-16-10-13(7-8-15(16)25-12-17(20)21)18(22)19(2)11-14-6-4-5-9-24-14/h7-8,10,14H,3-6,9,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIWAQOJCZNHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N(C)CC2CCCCO2)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.